N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide
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Description
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C22H19F2NO2 and its molecular weight is 367.396. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds such as biphenyl and dibenzofuran derivatives have shown potent antibacterial activities against antibiotic-resistant gram-positive and gram-negative pathogens
Biochemical Pathways
Similar compounds such as biphenyl derivatives are known to interfere with various bacterial metabolic pathways . These compounds can disrupt the normal functioning of these pathways, leading to the inhibition of bacterial growth .
Pharmacokinetics
Similar compounds such as n,n′-di(1-naphthyl)-n,n′-diphenyl-(1,1′-biphenyl)-4,4′-diamine have been used intensively in oleds and other organic electronic devices for their outstanding hole transport capability This suggests that the compound may have good bioavailability and could be efficiently absorbed and distributed in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light, temperature, and pH can affect the stability and activity of similar compounds . Therefore, these factors should be carefully controlled during the use of this compound to ensure its optimal efficacy.
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide (CAS Number: 1396883-79-6) is a compound of significant interest due to its potential biological activities, particularly as an antimicrobial agent. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C22H19F2NO2
- Molecular Weight : 367.4 g/mol
- Structure : The compound features a biphenyl moiety linked to a hydroxypropyl group and a difluorobenzamide structure, contributing to its biological properties.
This compound primarily acts by inhibiting essential bacterial proteins. A notable target is the FtsZ protein, which is crucial for bacterial cell division. Inhibition of FtsZ disrupts the formation of the Z-ring necessary for cytokinesis in bacteria.
Efficacy Against Bacterial Strains
Recent studies have shown that this compound exhibits potent antimicrobial activity against various strains of bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 6 µg/mL | FtsZ inhibition |
Escherichia coli | 5 µg/mL | FtsZ inhibition |
Bacillus subtilis | 4 µg/mL | FtsZ inhibition |
These results indicate that this compound is effective at low concentrations, making it a promising candidate for further development as an antimicrobial agent .
Study on E. coli
In a controlled laboratory setting, this compound was tested against E. coli. The compound demonstrated strong in vitro inhibition of cell division in efflux-pump-defective strains. The study highlighted its potential as a treatment option for antibiotic-resistant bacterial infections .
Study on Staphylococcus aureus
Another study focused on the compound's effects on Staphylococcus aureus, revealing significant antimicrobial activity with minimal cytotoxicity to human cells. The compound was shown to disrupt the normal morphology of bacterial cells by interfering with the FtsZ assembly process .
Toxicity and Safety Profile
While the compound exhibits promising antimicrobial activity, it is essential to assess its safety profile. Preliminary studies indicate that at therapeutic doses, it does not exhibit significant toxicity; however, higher concentrations may lead to adverse effects such as hepatotoxicity and nephrotoxicity . Ongoing research aims to better understand the compound's pharmacokinetics and long-term effects.
Properties
IUPAC Name |
2,6-difluoro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2NO2/c1-22(27,14-25-21(26)20-18(23)8-5-9-19(20)24)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13,27H,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHGJNQTOPXXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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